Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt
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Overview
Description
Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt is a chemical compound with the molecular formula C16H10Cl2N2O7P2Na2 and a molecular weight of 521.10 g/mol . This compound is primarily used in proteomics research and serves as a versatile building block in the synthesis of complex compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt involves the reaction of 6-chloroindoxyl derivatives with pyrophosphoric acid under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield derivatives with different functional groups .
Scientific Research Applications
Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in enzyme assays and as a substrate in biochemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Mechanism of Action
The mechanism of action of Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme substrate, participating in enzymatic reactions that lead to the formation of detectable products. These interactions are crucial for its applications in biochemical assays and diagnostic tests .
Comparison with Similar Compounds
Similar Compounds
6-chloroindoxyl phosphate: Another indoxyl derivative used in similar applications.
6-chloroindoxyl sulfate: A related compound with different functional groups.
6-chloroindoxyl acetate: Used in biochemical assays and research.
Uniqueness
Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt is unique due to its specific pyrophosphoric acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in proteomics research and other specialized applications .
Properties
Molecular Formula |
C16H10Cl2N2Na2O7P2 |
---|---|
Molecular Weight |
521.1 g/mol |
IUPAC Name |
disodium;(6-chloro-1H-indol-3-yl) [(6-chloro-1H-indol-3-yl)oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C16H12Cl2N2O7P2.2Na/c17-9-1-3-11-13(5-9)19-7-15(11)25-28(21,22)27-29(23,24)26-16-8-20-14-6-10(18)2-4-12(14)16;;/h1-8,19-20H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
YTCGINWZYPQFRG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OP(=O)([O-])OP(=O)([O-])OC3=CNC4=C3C=CC(=C4)Cl.[Na+].[Na+] |
Origin of Product |
United States |
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